(Z)-Azoxystrobin Photochemical Differentiation: Enhanced Reverse Isomerization Efficiency Compared to E-Isomer Forward Reaction
In organic solvent systems (n-heptane and isopropanol) designed to mimic the polarity of leaf wax cuticles, the photoisomerization of (Z)-azoxystrobin back to the E-isomer proceeds with a chemical yield of 0.95 ± 0.1, which is more efficient than the forward E→Z photoisomerization that occurs with a quantum yield of 0.75 ± 0.08 [1]. The pseudo photostationary equilibrium is reached when the [E-azoxystrobin]/[Z-azoxystrobin] ratio stabilizes at 2.0 ± 0.1 [1]. This demonstrates that (Z)-Azoxystrobin is not merely a degradation artifact but an actively interconverting species in photochemical equilibria.
| Evidence Dimension | Photochemical interconversion efficiency |
|---|---|
| Target Compound Data | Chemical yield of Z→E photoisomerization: 0.95 ± 0.1 |
| Comparator Or Baseline | E-azoxystrobin: quantum yield of E→Z photoisomerization: 0.75 ± 0.08 |
| Quantified Difference | Z→E photoisomerization efficiency exceeds E→Z quantum yield by approximately 27% (0.95 vs. 0.75) |
| Conditions | n-Heptane and isopropanol solvents simulating leaf wax polarity; photochemical irradiation conditions |
Why This Matters
This differential photochemical behavior necessitates (Z)-Azoxystrobin as an independent analytical reference standard for accurate quantification in environmental fate studies, as the two isomers interconvert under field-relevant light conditions.
- [1] Boudina A, Emmelin C, Baaliouamer A, Grenier-Loustalot MF, Chovelon JM. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs photodegradation. Chemosphere. 2013;93(9):2257-2264. View Source
